(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzo[d]thiazole derivative characterized by a nitro group at position 6, a propargyl (prop-2-yn-1-yl) substituent at position 3, and a pivalamide group attached via a Z-configured imine linkage. Benzo[d]thiazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The propargyl group may act as a reactive handle for chemical modifications (e.g., click chemistry) or influence solubility and steric properties. The Z-configuration of the imine linkage imposes specific spatial constraints, which may affect binding affinity to molecular targets.
Properties
IUPAC Name |
2,2-dimethyl-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-5-8-17-11-7-6-10(18(20)21)9-12(11)22-14(17)16-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMBLWFKRCQTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the nitro group and the propynyl substituent. The final step involves the formation of the ylidene linkage with pivalamide. Common reagents used in these reactions include nitrating agents, alkynes, and amides, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Structural Features
The compound features:
- Molecular Formula : C₁₇H₁₈N₄O₅S
- Molecular Weight : 382.35 g/mol
- Functional Groups : Nitro group, propynyl substituent, and a benzo[d]thiazole core.
Medicinal Chemistry
The compound shows promise as a therapeutic agent due to its unique structural features that may enhance its interaction with biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. The presence of multiple nitro groups is associated with enhanced biological activity, potentially leading to reactive oxygen species (ROS) generation that induces apoptosis in cancer cells.
Biological Research
In biological contexts, (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide can serve as a probe for studying enzyme interactions and cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens, reducing their virulence .
Industrial Applications
This compound's unique properties make it suitable for various industrial applications:
- Advanced Materials : Its chemical reactivity can be harnessed in the development of polymers and coatings, enhancing material performance through its unique structural attributes.
Mechanism of Action
The mechanism of action of (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the propynyl group can engage in covalent bonding with target molecules. These interactions can modulate biological pathways and cellular functions, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[d]thiazole and Quinolinium Derivatives
*Full names truncated for brevity (see and for full structures).
Key Observations
Ethoxy, being electron-donating, may improve solubility but reduce target-binding affinity. In quinolinium derivatives (I7, I8, I10), substituents at analogous positions (e.g., 4-fluorostyryl in I8) prioritize π-π stacking or hydrophobic interactions with biomolecules .
Position 3 Modifications: The propargyl group in the target compound offers a compact, rigid structure suitable for click chemistry applications, contrasting with the 2-(methylthio)ethyl group in the PubChem analog, which introduces sulfur-mediated redox activity . Quinolinium derivatives feature bulkier substituents (e.g., piperidinylpropyl in I10), likely optimizing interactions with hydrophobic enzyme pockets .
Configuration and Pharmacokinetics: The Z-imine configuration in the target compound and PubChem analog may restrict rotational freedom, enhancing binding specificity compared to E-isomers (e.g., I7, I8) .
Biological Targeting: Benzo[d]thiazole derivatives (target compound, PubChem analog) are hypothesized to target bacterial enzymes (e.g., dihydrofolate reductase) or redox-sensitive pathways . Quinolinium salts (I7–I10) often exhibit DNA-intercalating or phototoxic properties, making them candidates for anticancer or antimicrobial therapies .
Biological Activity
(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₀H₈N₃O₂S
- Molecular Weight : 314.17 g/mol
- CAS Number : 1351597-37-9
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising results.
- Antimicrobial Activity : Studies have shown that compounds containing the benzo[d]thiazole moiety can disrupt microbial cell membranes, leading to cell death. For instance, derivatives have demonstrated significant activity against Candida albicans, with mechanisms involving necrosis-like programmed cell death and mitochondrial damage .
- Anticancer Potential : The nitro group in the structure may contribute to reactive oxygen species (ROS) generation, which is known to induce apoptosis in cancer cells. This property is crucial for developing anticancer agents .
- Enzyme Inhibition : Some derivatives have been reported to inhibit enzymes involved in critical metabolic pathways in pathogens, thereby reducing their virulence and survival .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antifungal Studies : A study demonstrated that a related compound significantly reduced the pathogenicity of Candida albicans during infection in a Galleria mellonella model. The treatment led to over 50% reduction in adhesion at low concentrations, indicating high efficacy .
- Cytotoxicity Assays : In vitro assays showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanistic Insights : Fluorescence microscopy revealed that treated cells displayed morphological changes consistent with apoptosis, supporting the hypothesis that this compound can trigger programmed cell death pathways .
Q & A
Q. Key Considerations :
- Reaction Optimization : Temperature control (e.g., <80°C to avoid alkyne polymerization) and solvent polarity (DMF or THF) to stabilize intermediates .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the (Z)-isomer selectively .
Basic: Which analytical techniques are essential for characterizing this compound, and what structural data should be prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of nitro (δ 8.2–8.5 ppm for aromatic protons) and propargyl groups (δ 2.8–3.1 ppm for ≡C-H) .
- NOESY : Verify (Z)-configuration via spatial proximity between the pivalamide and thiazole ring .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 415.4) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
